

# Application Note: Quantification of Nitrofurantoin in Human Urine using HPLC-UV

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## Compound of Interest

Compound Name: Nitrofor

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## Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of nitrofurantoin in human urine. Nitrofurantoin is a commonly prescribed antibiotic for treating urinary tract infections, and its concentration in urine is a critical parameter in pharmacokinetic and clinical studies.[1] This method is simple, accurate, and precise, making it suitable for routine analysis in clinical and research laboratories. The protocol details two common sample preparation techniques: a straightforward "dilute and shoot" method and a more extensive liquid-liquid extraction (LLE) for cleaner sample extracts.[2][3]

## Introduction

Nitrofurantoin is an antibiotic primarily used for the treatment and prophylaxis of uncomplicated lower urinary tract infections.[4] It is rapidly absorbed and excreted in the urine, where it exerts its antibacterial effect.[5] Therefore, monitoring its concentration in urine is essential for assessing therapeutic efficacy and conducting pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for nitrofurantoin quantification in urine, offering a reliable tool for researchers, scientists, and drug development professionals.

## Experimental

### Instrumentation and Reagents

- HPLC System: An HPLC system equipped with a UV detector.

- Analytical Column: A reversed-phase C18 column is commonly used.[\[6\]](#)
- Reagents: HPLC grade acetonitrile, methanol, water, sodium dihydrogen phosphate, and ethyl acetate. Nitrofurantoin and internal standard (e.g., Furazolidone) reference standards.  
[\[2\]](#)[\[3\]](#)

## Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of nitrofurantoin in urine.

Parameter	Condition 1	Condition 2
Column	Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm) <a href="#">[7]</a>	Reversed-phase C18 (150 x 4.6 mm, 5 µm) <a href="#">[6]</a>
Mobile Phase	0.1% Triethylamine (pH 3.0) : Acetonitrile (80:20 v/v) <a href="#">[7]</a>	Gradient elution with 5 mmol/L Sodium Dihydrogen Phosphate (pH 3) (A) and Acetonitrile (B) <a href="#">[6]</a>
Flow Rate	1.0 mL/min <a href="#">[7]</a>	1.0 mL/min <a href="#">[6]</a>
Injection Volume	5 µL <a href="#">[7]</a>	5 µL <a href="#">[6]</a>
Column Temperature	30°C <a href="#">[7]</a>	Ambient
UV Detection	254 nm <a href="#">[7]</a>	370 nm <a href="#">[2]</a> <a href="#">[6]</a>
Internal Standard	Acetanilide <a href="#">[8]</a>	Furazolidone <a href="#">[3]</a> <a href="#">[9]</a>

## Protocols

### Protocol 1: "Dilute and Shoot" Sample Preparation

This method is rapid and suitable for high-throughput analysis.[\[2\]](#)[\[6\]](#)

- Sample Collection: Collect urine samples and store them at 4°C for short-term storage or -20°C to -80°C for long-term storage.[\[3\]](#)[\[10\]](#)

- **Standard Preparation:** Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., mobile phase). From the stock solution, prepare a series of calibration standards by spiking drug-free urine.
- **Sample Preparation:**
  - Thaw urine samples to room temperature and vortex for 30 seconds.
  - Dilute an aliquot of the urine sample with the mobile phase to bring the concentration within the calibration range.[\[2\]](#)
  - Filter the diluted sample through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.
- **HPLC Analysis:** Inject the filtered sample into the HPLC system and analyze using the chromatographic conditions outlined above.

## Protocol 2: Liquid-Liquid Extraction (LLE) Sample Preparation

This method provides a cleaner sample extract, which can improve column longevity and reduce matrix effects.[\[3\]](#)

- **Sample Collection and Standard Preparation:** Follow steps 1 and 2 from Protocol 1.
- **Sample Preparation:**
  - Pipette 100  $\mu\text{L}$  of urine sample into a clean microcentrifuge tube.[\[3\]](#)[\[10\]](#)
  - Add the internal standard solution.
  - Add an appropriate extraction solvent (e.g., ethyl acetate).[\[2\]](#)
  - Vortex the mixture for 1-2 minutes.
  - Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.
  - Carefully transfer the upper organic layer to a new tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase.[2]
- Transfer the reconstituted sample to an HPLC vial for analysis.
- HPLC Analysis: Inject the prepared sample into the HPLC system.

## Quantitative Data Summary

The following tables summarize the validation parameters from various published HPLC-UV methods for nitrofurantoin quantification in urine.

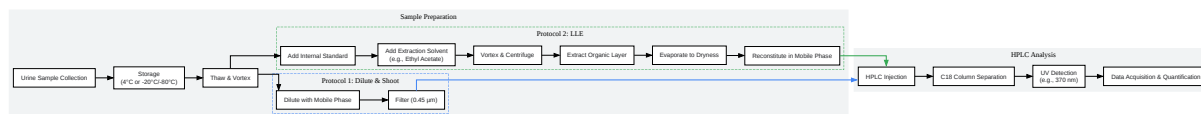
Table 1: Linearity and Quantification Limits

Method Reference	Linearity Range (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Muth et al., 1996[2]	0.380 - 187	0.380
Ibrahim et al., 2023[6]	0.2 - 20	0.04
Mattie et al., 2017[9]	2 - 400	2
van der Aart et al., 2019[3]	4 - 200 (mg/L)	4 (mg/L)

Table 2: Precision and Accuracy

Method Reference	Within-day Precision (%RSD)	Between-day Precision (%RSD)	Accuracy (% Recovery)
van der Aart et al., 2019[3]	< 4%	< 5%	Within ±13% (within-day), Within ±9% (between-day)
Ibrahim et al., 2023[6]	≤ 5.5%	≤ 5.5%	-2.5% to 6% (%RE)

## Visualizations



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Caption: Experimental workflow for nitrofurantoin quantification in urine.

## Conclusion

The HPLC-UV method described in this application note is a reliable and reproducible technique for the quantification of nitrofurantoin in human urine. The availability of both a simple "dilute and shoot" protocol and a more rigorous liquid-liquid extraction procedure allows for flexibility depending on the specific needs of the study. The provided data and protocols can be readily adapted for implementation in various laboratory settings.

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